An In-depth Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery
In the landscape of modern pharmaceutical and chemical research, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl (4-amino-1-methylcyclohexyl)carbamate has emerged as a pivotal intermediate, prized for its unique structural features that offer a gateway to a diverse range of bioactive molecules. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Unveiling the Core Structure: Stereochemistry and Conformation
tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a diamine derivative of cyclohexane, where one amino group is protected by a tert-butoxycarbonyl (Boc) group, and the other remains as a free primary amine. The presence of a methyl group at the C1 position introduces a chiral center, leading to the existence of stereoisomers. The relative orientation of the amino and Boc-protected amino groups on the cyclohexane ring gives rise to cis and trans diastereomers, each with distinct spatial arrangements and, consequently, differing chemical and biological properties.
The Boc protecting group is a cornerstone of modern organic synthesis, revered for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This differential reactivity between the two amino functionalities is the linchpin of this molecule's utility, allowing for selective chemical transformations at the free amino group while the other remains shielded.
Figure 1: Chemical structure of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of tert-butyl (4-amino-1-methylcyclohexyl)carbamate are summarized below. It is important to note that these properties can vary slightly between the cis and trans isomers.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate | [2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |
| Molecular Weight | 228.33 g/mol | [3][4] |
| CAS Number | cis isomer: 412293-48-2trans isomer: 412293-46-0cis HCl salt: 2227199-12-2 | [5][6] |
| Physical Form | Solid | [6] |
| Storage Temperature | Room temperature, keep dry and cool | [6] |
While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this specific compound are often proprietary to chemical suppliers, typical spectral features can be inferred from its structure. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), protons on the cyclohexane ring, and the amine protons. The presence of the carbamate carbonyl group would be evident in the ¹³C NMR and IR spectra.
Synthesis Strategies: A Step-by-Step Approach
The synthesis of tert-butyl carbamates is a well-established transformation in organic chemistry.[7] A common and effective method for the preparation of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves the selective protection of one of the amino groups of the corresponding diamine precursor.
Illustrative Synthetic Protocol:
The following protocol is a generalized procedure for the mono-Boc protection of a diamine, which can be adapted for the synthesis of the title compound.
Reaction:
1,4-diamino-1-methylcyclohexane + di-tert-butyl dicarbonate (Boc₂O) → tert-butyl (4-amino-1-methylcyclohexyl)carbamate
Materials:
-
1,4-diamino-1-methylcyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolution: Dissolve 1,4-diamino-1-methylcyclohexane in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. To favor mono-protection, a significant excess of the diamine is often used.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent relative to the desired product) in the same solvent to the cooled diamine solution over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired mono-Boc protected product.
Causality Behind Experimental Choices:
-
Excess Diamine: Using an excess of the starting diamine statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, thus minimizing the formation of the di-Boc protected by-product.
-
Slow Addition at Low Temperature: The slow addition of the Boc anhydride at a reduced temperature helps to control the exothermicity of the reaction and further enhances the selectivity for mono-protection.
-
Chromatographic Purification: Due to the potential for the formation of both the di-protected and unreacted starting material, column chromatography is an essential step to obtain the product with high purity.
Applications in Drug Discovery and Organic Synthesis
The primary utility of tert-butyl (4-amino-1-methylcyclohexyl)carbamate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The free primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including:
-
Acylation: Formation of amides by reaction with carboxylic acids, acid chlorides, or anhydrides.
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Alkylation: Introduction of alkyl groups at the nitrogen atom.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
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Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides, respectively.
This bifunctional nature allows for the sequential and controlled elaboration of molecular scaffolds, a critical strategy in the development of novel therapeutic agents.[1] Carbamate-containing compounds have found applications as anticonvulsants, and in the treatment of various other conditions.[8] The cyclohexane core provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific spatial arrangement, which is often crucial for high-affinity binding to biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (4-amino-1-methylcyclohexyl)carbamate.
Hazard Identification:
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May cause respiratory irritation. [9]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[9]
Conclusion
tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a valuable and versatile synthetic intermediate that provides a strategic entry point for the synthesis of a wide range of complex molecules. Its unique combination of a Boc-protected amine and a free primary amine on a conformationally defined cyclohexane scaffold makes it an indispensable tool for medicinal chemists and organic synthesis professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.
References
-
PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]
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Royal Society of Chemistry. Supporting Information - A mild and efficient method for the synthesis of N-Boc protected amines. [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
- Pittelkow, M., et al.
-
Capot Chemical. Specifications of tert-butyl N-[trans-4-(methylamino)cyclohexyl]carbamate. [Link]
- Al-Hussain, S. A., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol, 2020, 71(4), 273-289.
- Google Patents.
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ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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